Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-
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Overview
Description
Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- is an organic compound that features both an aniline and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- typically involves the reaction of 2,5-dichloroaniline with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2,5-dichloroaniline attacks the thiourea, leading to the formation of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-.
Industrial Production Methods
Industrial production of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonamides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonamides, while reduction can produce amines.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: A precursor to Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, used in the synthesis of dyes and pigments.
Thiourea: A related compound with similar chemical properties, used in various industrial applications.
Uniqueness
Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- is unique due to the presence of both an aniline and a thiourea moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dichloroanilino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-2-5(9)6(3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHGKWDZUMYBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NNC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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